biphenyl-4-yl(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
Description
Biphenyl-4-yl(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a sulfur-rich heterocyclic compound characterized by a fused dithioloquinoline core and a biphenyl-4-yl methanone substituent. The dithiolo[3,4-c]quinoline scaffold contributes to unique electronic properties due to its conjugated π-system and sulfur atoms, which may enhance redox activity or ligand-binding capabilities.
Properties
Molecular Formula |
C25H19NOS3 |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C25H19NOS3/c1-25(2)22-21(24(28)30-29-22)19-10-6-7-11-20(19)26(25)23(27)18-14-12-17(13-15-18)16-8-4-3-5-9-16/h3-15H,1-2H3 |
InChI Key |
IVMIEWCOWQDNGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C(=S)SS2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl-4-yl(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Biphenyl Derivative: The biphenyl-4-yl group can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Quinoline Derivative Synthesis: The quinoline core is often synthesized via a Skraup synthesis, involving the cyclization of aniline derivatives with glycerol and sulfuric acid.
Thioxo Group Introduction: The thioxo group is introduced through the reaction of the quinoline derivative with Lawesson’s reagent, which facilitates the conversion of carbonyl groups to thioxo groups.
Final Coupling: The biphenyl and quinoline derivatives are coupled using a Friedel-Crafts acylation reaction, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the carbonyl or thioxo groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Biphenyl-4-yl(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic compound featuring a biphenyl moiety and a dithioloquinoline structure. It has a unique arrangement of sulfur and carbon atoms, which contributes to its chemical properties and potential biological activities. The molecular formula of this compound includes multiple functional groups that can interact with various biological systems.
Potential Applications
This compound and its derivatives have potential applications in various fields due to their unique structural and chemical properties.
Synthesis and Reactivity
This compound is essential for synthesizing analogs and studying the compound's reactivity. The synthesis of this compound typically involves multi-step organic synthesis techniques.
Biological Activities
Research indicates that derivatives of dithioloquinoline compounds often show notable biological activities. Interaction studies involving biphenyl derivatives often focus on their binding affinities and mechanisms of action against biological targets. These studies typically employ techniques to understand the therapeutic potential and safety profiles of the compound. Examples of notable activities can be seen in related compounds:
| Compound Name | Notable Activity |
|---|---|
| 4,4'-Dimethylbiphenyl | Solvent properties |
| 4,5-Dihydro-[1,2]dithiolo[3,4-c]quinoline | Antimicrobial |
| 3-[4'-bromo-(1,1'-biphenyl)-4-yl]-N,N-dimethylamine | Antiparasitic |
Cancer Therapy
Other compounds with similar structures or derivatives have shown anticancer effects on various cancer cell lines . For example, pyrazolo-pyridine derivatives have demonstrated anticancer activity against MCF-7, Hela, and HCT116 cancer cell lines, inducing cell cycle arrest and apoptosis . Additionally, some compounds have shown inhibitory activity against CDK2 and CDK9, suggesting a mechanism for their action against cancer cells . Similarly, pyrrolo[2,3-d]pyrimidine derivatives have demonstrated enhanced potency against various cell lines, with potential for combination therapy in pancreatic cancer treatment . Thieno-pyrimidin-hydrazones have also been designed as CDK4 inhibitors, inducing cell cycle arrest .
Mechanism of Action
The mechanism of action of biphenyl-4-yl(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves its interaction with specific molecular targets. The thioxo and quinoline groups can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethanone, 2-(4-Chlorophenoxy)-1-(1,4-Dihydro-8-Methoxy-4,4-Dimethyl-1-Thioxo-5H-[1,2]Dithiolo[3,4-c]Quinolin-5-Yl) (CAS 332073-95-7)
Structural Similarities :
- Shares the dithiolo[3,4-c]quinoline core.
- Contains 4,4-dimethyl and 1-thioxo groups.
Key Differences :
- Substituent on the methanone group: A 4-chlorophenoxy acetyl group replaces the biphenyl-4-yl moiety.
- Additional methoxy group at the 8-position of the quinoline ring.
Physicochemical Properties :
- Molecular formula: C₂₁H₁₈ClNO₃S₃ .
- Predicted density: 1.49 g/cm³ (vs. biphenyl derivatives typically ~1.3–1.4 g/cm³).
- Predicted boiling point: 713.2°C (suggesting high thermal stability due to aromaticity and sulfur content).
- pKa: -0.63 (indicating strong acidity, likely from the thioxo group).
Functional Implications :
- Methoxy substitution could alter electronic distribution, affecting reactivity in electrophilic substitutions .
[1,1'-Biphenyl]-4-yl[2-(2-Chloroanilino)-1,3-Thiazol-5-yl]Methanone (CAS 339022-36-5)
Structural Similarities :
- Contains the biphenyl-4-yl methanone group.
Key Differences :
- Replaces the dithioloquinoline core with a 1,3-thiazole ring bearing a 2-chloroanilino substituent.
Functional Implications :
- The thiazole ring, a nitrogen-sulfur heterocycle, may exhibit different coordination chemistry compared to the dithioloquinoline system.
Comparative Analysis of Heterocyclic Cores
Dithiolo[3,4-c]Quinoline vs. Thiazole
- Electronic Properties: The dithioloquinoline core has extended conjugation and two sulfur atoms, likely increasing electron delocalization and redox activity. Thiazole’s smaller π-system and single sulfur atom may result in higher electrophilicity at the sulfur site.
- Thermal Stability: Dithioloquinoline derivatives (e.g., CAS 332073-95-7) show exceptionally high predicted boiling points (>700°C), suggesting superior thermal stability compared to thiazole analogs.
Substituent Effects
- Biphenyl-4-yl vs. Chlorophenoxy: Biphenyl groups enhance π-π stacking interactions, useful in materials science or as kinase inhibitors.
Biological Activity
Biphenyl-4-yl(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic compound that has garnered attention due to its potential biological activities. This article provides an in-depth examination of its biological activity, including synthesis methods, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a biphenyl structure combined with a dithioloquinoline framework. This unique arrangement enhances its biological activity compared to simpler derivatives. The molecular formula includes multiple functional groups that can interact with various biological systems, contributing to its diverse pharmacological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Condensation Reactions : Utilizing biphenyl derivatives and dithioloquinoline precursors.
- Cyclization Processes : Often employed to form the dithioloquinoline structure.
- Functional Group Modifications : To enhance solubility and biological activity.
Biological Activity Overview
Research indicates that derivatives of dithioloquinoline compounds exhibit various biological activities:
- Antimicrobial Activity : The compound has shown promising results against different bacterial strains. For instance, it has been evaluated for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens with minimum inhibitory concentrations (MIC) as low as 3.13 μg/mL .
- Anticancer Properties : Studies have suggested potential anticancer effects, where compounds in the same class have demonstrated cytotoxicity against various cancer cell lines .
Comparative Analysis with Similar Compounds
The following table compares biphenyl-4-yl(4,4-dimethyl-1-thioxo...) with structurally similar compounds based on their notable activities:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 4,4'-Dimethylbiphenyl | Structure | Solvent properties |
| 4,5-Dihydro-[1,2]dithiolo[3,4-c]quinoline | Structure | Antimicrobial |
| 3-[4'-bromo-(1,1'-biphenyl)-4-yl]-N,N-dimethylamine | Structure | Antiparasitic |
This comparison indicates that the unique combination of structural features in biphenyl-4-yl(4,4-dimethyl...) may enhance its biological activity compared to simpler analogs.
The mechanisms through which biphenyl-4-yl(4,4-dimethyl...) exerts its biological effects include:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease .
- Binding Affinities : Interaction studies often focus on the compound's binding affinities to various biological targets, suggesting a multifaceted approach to its therapeutic potential .
Case Studies
Several studies have highlighted the compound's efficacy in specific applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
